Chromatographic Resolution: Ammonium Hydroxide vs. Formic Acid in Peptide Epimer/Isomer Separation
In liquid chromatography-mass spectrometry (LC-MS) analysis of peptide epimers and isomers, 0.1% ammonium hydroxide (AH) as a mobile phase additive significantly outperforms 0.1% formic acid (FA) and 0.1% FA + 0.05% TFA in terms of both resolution and ionization efficiency [1]. More peptide epimers/isomers were resolved with AH as the additive compared to acidic conditions [1]. Furthermore, in MS1 detection, the base peak intensities were increased by 1.06-fold to 6.56-fold when using AH instead of acidic additives [1].
| Evidence Dimension | MS1 Base Peak Intensity Enhancement |
|---|---|
| Target Compound Data | 1.06 to 6.56-fold increase |
| Comparator Or Baseline | Formic acid (0.1%) or Formic acid + Trifluoroacetic acid (0.1% + 0.05%) |
| Quantified Difference | Up to 6.56-fold improvement in signal intensity |
| Conditions | Liquid chromatography-mass spectrometry (LC-MS) of peptide epimers/isomers with 0.1% ammonium hydroxide as mobile phase additive |
Why This Matters
Superior ionization efficiency directly translates to lower detection limits and more reliable quantification of low-abundance peptide species, reducing the risk of false negatives in critical quality control assays.
- [1] Dhaubhadel, U., et al. (2025). Back to basic: Using ammonium hydroxide to improve peptide epimer/isomer liquid chromatography separations. Analytica Chimica Acta, 1378, 344707. View Source
